[5-[(4-Tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone
Description
(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(MORPHOLINO)METHANONE is a complex organic compound that features a combination of phenoxy, furan, and morpholine moieties
Properties
Molecular Formula |
C20H25NO4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
[5-[(4-tert-butylphenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C20H25NO4/c1-20(2,3)15-4-6-16(7-5-15)24-14-17-8-9-18(25-17)19(22)21-10-12-23-13-11-21/h4-9H,10-14H2,1-3H3 |
InChI Key |
REXHSFNLVZFXQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(MORPHOLINO)METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the phenoxy and furan intermediates, followed by their coupling with morpholine under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(MORPHOLINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenoxy and furan rings can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(MORPHOLINO)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it a valuable tool for probing biochemical processes.
Medicine
In medicinal chemistry, (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(MORPHOLINO)METHANONE is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5-{[4-(METHYL)PHENOXY]METHYL}-2-FURYL)(MORPHOLINO)METHANONE
- (5-{[4-(ETHYL)PHENOXY]METHYL}-2-FURYL)(MORPHOLINO)METHANONE
- (5-{[4-(ISOPROPYL)PHENOXY]METHYL}-2-FURYL)(MORPHOLINO)METHANONE
Uniqueness
(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-2-FURYL)(MORPHOLINO)METHANONE is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
